Home > Products > Screening Compounds P63455 > 2-Furoyl-LIGRLO-amide (TFA)
2-Furoyl-LIGRLO-amide (TFA) -

2-Furoyl-LIGRLO-amide (TFA)

Catalog Number: EVT-10928853
CAS Number:
Molecular Formula: C38H64F3N11O10
Molecular Weight: 892.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2-Furoyl-LIGRLO-amide trifluoroacetate salt typically employs standard Fmoc (fluorenylmethoxycarbonyl) chemistry on solid-phase resin. The process involves several key steps:

  1. Resin Preparation: The resin is preloaded with the first amino acid (Fmoc-protected) and swollen in an appropriate solvent.
  2. Coupling Reaction: Amino acids are sequentially coupled to the growing peptide chain using coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or COMU.
  3. Cleavage and Purification: After the desired sequence is assembled, the peptide is cleaved from the resin using a trifluoroacetic acid scavenger cocktail. The crude product is then purified by high-performance liquid chromatography (HPLC) to achieve high purity levels (typically >95%) .

This method allows for precise control over the peptide sequence and modifications, which are crucial for enhancing biological activity and stability.

Molecular Structure Analysis

The molecular structure of 2-Furoyl-LIGRLO-amide trifluoroacetate salt can be described by its chemical formula and specific structural features:

  • Chemical Formula: C₁₃H₁₈F₃N₃O₅
  • Molecular Weight: Approximately 355.30 g/mol
  • Structural Features: The compound contains a furoyl group linked to a modified peptide sequence (LIGRLO), which contributes to its selective binding affinity for proteinase-activated receptor 2.

The structural analysis indicates that the furoyl moiety plays a crucial role in receptor interaction, enhancing both potency and selectivity compared to other ligands .

Chemical Reactions Analysis

2-Furoyl-LIGRLO-amide trifluoroacetate salt undergoes several important chemical reactions relevant to its function as a receptor agonist:

  1. Binding Reaction: The primary reaction involves binding to proteinase-activated receptor 2, leading to receptor activation. This process initiates downstream signaling pathways associated with various physiological responses.
  2. Hydrolysis: Under certain conditions, the amide bond may undergo hydrolysis, potentially affecting the compound's stability and activity.
  3. Metabolic Stability: Modifications in the furoyl group enhance metabolic stability, allowing for prolonged activity in biological systems .

These reactions highlight the compound's utility in pharmacological studies and therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Furoyl-LIGRLO-amide trifluoroacetate salt primarily involves its interaction with proteinase-activated receptor 2. Upon binding to this receptor, several key processes occur:

  1. Receptor Activation: The binding induces a conformational change in proteinase-activated receptor 2, activating intracellular signaling cascades.
  2. Calcium Mobilization: This activation leads to an increase in intracellular calcium levels ([Ca²⁺]_i), which is crucial for various cellular responses such as inflammation and pain signaling.
  3. cAMP Production: Activation also results in increased cyclic adenosine monophosphate levels, further influencing downstream signaling pathways .

These mechanisms underline the compound's potential in modulating physiological responses related to pain and inflammation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Furoyl-LIGRLO-amide trifluoroacetate salt include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide and methanol; limited solubility in non-polar solvents.
  • Stability: Stable under standard laboratory conditions but sensitive to hydrolysis under acidic or basic conditions.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm the identity and purity of the synthesized compound .

Applications

2-Furoyl-LIGRLO-amide trifluoroacetate salt has significant scientific applications:

  1. Pharmacological Research: Used as a selective agonist for proteinase-activated receptor 2 in studies investigating pain mechanisms and inflammatory responses.
  2. Drug Development: Serves as a lead compound for developing new therapeutics targeting receptor-mediated pathways.
  3. Biochemical Assays: Utilized in assays measuring cellular responses related to calcium mobilization and cAMP production.

These applications highlight its importance in advancing research in pharmacology and therapeutic development .

Introduction to Proteinase-Activated Receptor 2 and Agonist Pharmacology

Proteinase-Activated Receptor 2 as a Therapeutic Target in Inflammatory and Fibrotic Pathways

Proteinase-Activated Receptor 2 represents a unique G protein-coupled receptor activated through proteolytic cleavage of its extracellular N-terminus. This cleavage exposes a tethered ligand domain (SLIGKV in humans, SLIGRL in rodents), which subsequently binds intramolecularly to induce transmembrane signaling cascades. Proteinase-Activated Receptor 2 is implicated across numerous pathological states, particularly inflammatory and fibrotic conditions. In rheumatoid arthritis and osteoarthritis, Proteinase-Activated Receptor 2 expression increases significantly in synovial tissues, correlating with synovitis severity, pro-inflammatory cytokine release (e.g., interleukin 6), matrix metalloproteinase activation, and osteophyte formation. Genetic ablation of Proteinase-Activated Receptor 2 in murine models confers protection against joint inflammation, cartilage erosion, and subchondral bone remodeling, confirming its mechanistic role in disease pathogenesis [5].

Beyond articular diseases, Proteinase-Activated Receptor 2 modulates vascular inflammation, metabolic dysfunction, and epithelial barrier responses. Its activation triggers diverse downstream signaling pathways, including:

  • Gαq/11-dependent calcium mobilization and inositol phosphate accumulation
  • Gαs-mediated cyclic adenosine monophosphate production
  • β-arrestin-dependent extracellular signal-regulated kinase phosphorylation
  • Nuclear factor kappa B-driven transcription of inflammatory mediators [5] [7].

This multifaceted signaling profile enables Proteinase-Activated Receptor 2 to regulate immune cell recruitment, endothelial permeability, nociception, and tissue remodeling. Consequently, targeted modulation of Proteinase-Activated Receptor 2 activity represents a promising strategy for intercepting inflammatory and fibrotic cascades at their molecular origin.

Table 1: Proteinase-Activated Receptor 2-Dependent Signaling Pathways and Functional Consequences

Signaling PathwayKey EffectorsBiological Outcomes
Gαq/11Phospholipase Cβ, intracellular calciumVasodilation, chloride secretion, cytokine release
GαsAdenylate cyclase, cyclic adenosine monophosphateBarrier protection, mucus secretion
β-arrestinExtracellular signal-regulated kinase 1/2, actin rearrangementCell migration, cytoskeletal reorganization
Nuclear factor kappa BTumor necrosis factor α, interleukin 6, interleukin 8Inflammatory gene transcription, leukocyte activation

Rationale for Developing Selective Proteinase-Activated Receptor 2 Agonists in Biomedical Research

The development of synthetic Proteinase-Activated Receptor 2 agonists addresses critical limitations inherent to endogenous receptor activation and early peptide analogs:

  • Protease Promiscuity and Signaling Bias: Over 20 endogenous proteases (e.g., trypsin, tryptase, factor VIIa/Xa, matriptase, cathepsins) cleave Proteinase-Activated Receptor 2 at distinct sites, generating differentially modified tethered ligands. This induces "biased signaling," wherein distinct proteases activate unique subsets of downstream pathways. For example, trypsin robustly activates both G protein and β-arrestin routes, while cathepsin S favors β-arrestin coupling [5] [7]. Such variability complicates mechanistic studies. Synthetic agonists like 2-Furoyl-LIGRLO-amide deliver standardized, reproducible activation across predefined signaling axes.

  • Metabolic Instability of Natural Peptides: Endogenous tethered ligands and early synthetic agonists (e.g., Ser-Leu-Ile-Gly-Lys-Val-NH₂) exhibit rapid proteolytic degradation in biological matrices. 2-Furoyl-LIGRLO-amide incorporates an N-terminal 2-furoyl group and C-terminal ornithine modifications that confer resistance to aminopeptidases and carboxypeptidases, extending its functional half-life in vivo [6] [9].

  • Low Potency of Unmodified Peptides: First-generation agonists required micromolar concentrations (EC₅₀ > 3 μM) to activate Proteinase-Activated Receptor 2, limiting their utility in physiological models. Structural optimization yielded 2-Furoyl-LIGRLO-amide, which demonstrates nanomolar-range potency (EC₅₀ = 80–430 nM across assays) and >100-fold selectivity over other protease-activated receptors [3] [6] [8].

  • Receptor Specificity: Unlike endogenous proteases that activate multiple receptors, 2-Furoyl-LIGRLO-amide exhibits exceptional selectivity for Proteinase-Activated Receptor 2. Functional studies confirm negligible activity at Proteinase-Activated Receptor 1, 3, or 4, nor does it interact with unrelated G protein-coupled receptors such as neurokinin or angiotensin receptors [3] [8].

Table 2: Comparative Agonist Potency at Proteinase-Activated Receptor 2

AgonistEC₅₀ (Calcium Flux)EC₅₀ (β-arrestin Recruitment)Relative Potency vs. SLIGRL-NH₂
Trypsin (natural activator)1 nMNot reported~3000-fold
Ser-Leu-Ile-Gly-Arg-Leu-NH₂3000 nM>10,000 nM1-fold (reference)
2-Furoyl-Leu-Ile-Gly-Arg-Leu-NH₂80–150 nM430 nM25–300-fold
Isox-Cha-Chg-NH₂ (AY77)18 nMNot reported>150-fold [3] [6] [9]

Molecular Basis of Selectivity and Efficacy: The pharmacological superiority of 2-Furoyl-LIGRLO-amide arises from strategic modifications:

  • N-terminal 2-Furoyl Group: This hydrophobic moiety engages tyrosine 82 and aspartate 228 within the orthosteric binding pocket of Proteinase-Activated Receptor 2, forming hydrogen bonds that stabilize the active receptor conformation [9].
  • Leucine¹ Substitution: Replacement of serine with leucine at position 1 enhances hydrophobic interactions with transmembrane domain residues (e.g., leucine 307), increasing binding affinity [9].
  • C-terminal Ornithine: Substitution of leucine with ornithine (in LIGRLO-NH₂) introduces a charged side chain that forms salt bridges with glutamate 232, augmenting functional potency [1] [8].

These attributes establish 2-Furoyl-LIGRLO-amide as an indispensable probe for deconvoluting Proteinase-Activated Receptor 2 biology and validating its therapeutic relevance across inflammation, fibrosis, cancer, and metabolic disease models. Its pharmacological profile enables precise dissection of signaling mechanisms that underlie pathophysiological processes inaccessible through natural protease activation [3] [5] [9].

Properties

Product Name

2-Furoyl-LIGRLO-amide (TFA)

IUPAC Name

N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,5-diamino-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C38H64F3N11O10

Molecular Weight

892.0 g/mol

InChI

InChI=1S/C36H63N11O8.C2HF3O2/c1-7-22(6)29(47-33(52)26(18-21(4)5)46-34(53)27-13-10-16-55-27)35(54)42-19-28(48)43-24(12-9-15-41-36(39)40)31(50)45-25(17-20(2)3)32(51)44-23(30(38)49)11-8-14-37;3-2(4,5)1(6)7/h10,13,16,20-26,29H,7-9,11-12,14-15,17-19,37H2,1-6H3,(H2,38,49)(H,42,54)(H,43,48)(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,39,40,41);(H,6,7)/t22-,23-,24-,25-,26-,29-;/m0./s1

InChI Key

GGAPZASUUCRPNF-OIQQVIETSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.